molecular formula C13H16F3NO4S B2584715 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1351596-76-3

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2584715
CAS RN: 1351596-76-3
M. Wt: 339.33
InChI Key: PTCIGOPKVFMNOA-UHFFFAOYSA-N
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16F3NO4S and its molecular weight is 339.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A notable area of research involving derivatives of the specified compound involves the synthesis and characterization of celecoxib derivatives. These derivatives have been synthesized and evaluated for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study by Küçükgüzel et al. (2013) demonstrates the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, highlighting their potential therapeutic benefits without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Anticancer and Antiviral Effects

The derivatives have shown promising anticancer and antiviral effects. For instance, certain compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential as anti-HCV agents. Additionally, selected derivatives have been screened for their anticancer activity against 60 human tumor cell lines, showing significant anti-inflammatory and analgesic activities without tissue damage, suggesting their potential to be developed into therapeutic agents.

Analgesic and Anti-Hyperalgesic Actions

Another study focused on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice, revealing that certain compounds exhibited anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Enzyme Inhibition Studies

Research into the enzyme inhibitory effects of derivatives, such as the study by Gul et al. (2017), explores the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives and their inhibitory effects on carbonic anhydrase I and II isoenzymes. This study identified compounds with significant potency and selectivity, indicating their potential as lead compounds for further studies on enzyme inhibition (Gul et al., 2017).

Biological Activity and Molecular Docking

Further research efforts include the synthesis, characterization, and evaluation of biological activity through molecular docking studies. For instance, Alaghaz et al. (2015) synthesized complexes of 4-(4-hydroxy)-3-(2-pyrazine-2-carbonyl)hydrazonomethylphenyl-diazen-yl-benzenesulfonamide with various metals, revealing insights into their fungicidal activity and suggesting potential applications in antimicrobial treatments (Alaghaz et al., 2015).

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c14-13(15,16)10-2-1-3-11(8-10)22(19,20)17-9-12(18)4-6-21-7-5-12/h1-3,8,17-18H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCIGOPKVFMNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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